2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid

Catalog No.
S13586339
CAS No.
M.F
C7H9N3O3
M. Wt
183.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazi...

Product Name

2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid

IUPAC Name

2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

InChI

InChI=1S/C7H9N3O3/c11-7(12)3-5-8-9-6-4-13-2-1-10(5)6/h1-4H2,(H,11,12)

InChI Key

SSPWGFZESFIBDD-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NN=C(N21)CC(=O)O

The compound 2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid is a heterocyclic organic molecule characterized by its unique structural features. It contains a fused triazole and oxazine ring system, which contributes to its potential biological and chemical properties. The molecular formula for this compound is C7H9N3O3C_7H_9N_3O_3, with a molecular weight of approximately 183.16 g/mol. The structure consists of an acetic acid moiety attached to the triazolo-oxazin ring system, which may influence its reactivity and biological activity.

The chemical reactivity of 2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid can be explored through various reactions typical of carboxylic acids and heterocycles. Potential reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed.
  • Nucleophilic substitutions: The nitrogen atoms in the triazole and oxazine rings can participate in nucleophilic reactions.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

Research on compounds with similar structures suggests that 2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid may exhibit various biological activities. Potential pharmacological effects could include:

  • Antimicrobial properties: Similar compounds have shown effectiveness against bacterial strains.
  • Anti-inflammatory effects: The presence of heterocycles often correlates with reduced inflammation in biological systems.
  • Cytotoxicity against cancer cells: Some derivatives have demonstrated selective toxicity towards cancerous cells.

Empirical studies are necessary to fully elucidate the specific biological activities of this compound.

The synthesis of 2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid typically involves multi-step synthetic routes that may include:

  • Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Construction of the oxazine ring: This step may involve the reaction of the triazole derivative with an aldehyde or ketone followed by cyclization.
  • Introduction of the acetic acid moiety: This can be done via carboxylation or direct attachment to the nitrogen atom in the triazole or oxazine.

These methods require careful control over reaction conditions to optimize yield and purity.

The potential applications of 2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid include:

  • Pharmaceuticals: As a precursor for developing new drugs targeting infectious diseases or cancer.
  • Agricultural chemicals: Potential use as a fungicide or herbicide due to its biological activity.
  • Chemical research: As a building block for synthesizing more complex organic molecules.

Interaction studies for 2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid could involve:

  • Binding affinity assays: To determine how well it interacts with various biological targets.
  • Mechanistic studies: To elucidate its mode of action at the molecular level.
  • Toxicological assessments: To evaluate safety profiles in potential therapeutic applications.

Understanding these interactions is crucial for optimizing its properties for specific uses.

Several compounds share structural similarities with 2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
1. 5-Methyl-[1,2,4]triazoleSimple triazole ringKnown for antifungal activity
2. 7-Hydroxy-[1,2,4]oxazineOxazine ring without triazoleExhibits neuroprotective effects
3. Benzyl-[1,2,4]triazoleSubstituted triazoleRecognized for anti-tumor properties

The uniqueness of 2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid lies in its specific combination of functional groups and ring systems that may confer distinct biological activities not observed in simpler analogs.

XLogP3

-1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

183.06439116 g/mol

Monoisotopic Mass

183.06439116 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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